3-(Methylthio)-5-nitropyridine
Description
3-Methyl-5-nitropyridine (CAS 6960-20-9) is a nitro-substituted pyridine derivative with the molecular formula C₆H₆N₂O₂ and a molecular weight of 138.126 g/mol . It is also known as 5-nitro-3-picoline and serves as a versatile intermediate in pharmaceutical and agrochemical synthesis. The nitro group at the 5-position and methyl group at the 3-position confer reactivity for nucleophilic substitution and functionalization, making it valuable for constructing complex heterocyclic systems .
Properties
IUPAC Name |
3-methylsulfanyl-5-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c1-11-6-2-5(8(9)10)3-7-4-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXVFOZKSKMGRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=CC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylthio)-5-nitropyridine typically involves the nitration of 3-(Methylthio)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(Methylthio)-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: 3-(Methylsulfinyl)-5-nitropyridine, 3-(Methylsulfonyl)-5-nitropyridine.
Reduction: 3-(Methylthio)-5-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methylthio)-5-nitropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Methylthio)-5-nitropyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the methylthio group can modulate the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 3-methyl-5-nitropyridine and its structural analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) |
|---|---|---|---|---|---|
| 3-Methyl-5-nitropyridine | 6960-20-9 | C₆H₆N₂O₂ | 138.126 | 3-CH₃, 5-NO₂ | Not reported |
| 2-Chloro-5-methyl-3-nitropyridine | 23056-40-8 | C₆H₅ClN₂O₂ | 172.57 | 2-Cl, 3-NO₂, 5-CH₃ | Not reported |
| 2-Methoxy-3-methyl-5-nitropyridine | 89694-10-0 | C₇H₈N₂O₃ | 168.15 | 2-OCH₃, 3-CH₃, 5-NO₂ | Not reported |
| 2-Amino-3-methyl-5-nitropyridine | - | C₆H₇N₃O₂ | 153.14 | 2-NH₂, 3-CH₃, 5-NO₂ | Not reported |
| 2-(Methylthio)-3-nitropyridine | 22746-79-8 | C₆H₆N₂O₂S | 170.19 | 2-SCH₃, 3-NO₂ | Not reported |
Research Findings and Comparative Analysis
Electronic Effects of Substituents
- Electron-Withdrawing Groups (NO₂, Cl): Increase electrophilicity at the nitro-bearing ring position, promoting nucleophilic attack. For example, 2-chloro-5-methyl-3-nitropyridine undergoes substitution reactions at the 2-position due to the electron-withdrawing nitro and chloro groups .
- Electron-Donating Groups (CH₃, OCH₃, NH₂): Stabilize the aromatic ring, reducing reactivity toward electrophiles. Methoxy and amino groups in 2-methoxy-3-methyl-5-nitropyridine and 2-amino-3-methyl-5-nitropyridine direct further substitutions to meta/para positions .
Thermal Stability and Crystallography
Biological Activity
3-(Methylthio)-5-nitropyridine is a heterocyclic compound characterized by the presence of a methylthio group and a nitro group on a pyridine ring. Its unique structural features contribute to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1881296-22-5
- Molecular Formula : C₆H₆N₂O₂S
The compound's structure allows for interactions with biological targets, including enzymes and receptors, which can lead to various pharmacological effects.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. The compound's ability to interact with bacterial cell walls or enzymes may inhibit microbial growth. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are needed to combat infections.
Anticancer Properties
Studies have shown that compounds containing nitro and methylthio groups can exhibit anticancer activity. The mechanism often involves the generation of reactive oxygen species (ROS) or the inhibition of specific cancer-related pathways. For instance, this compound has been investigated for its potential to induce apoptosis in cancer cells through these mechanisms.
The biological activity of this compound can be attributed to its chemical reactivity:
- Electrophilic Character : The nitro group enhances electrophilicity, allowing the compound to participate in nucleophilic attacks.
- Hydrogen Bonding : The methylthio group can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor binding.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:
- Minimum Inhibitory Concentration (MIC) : Ranged from 16 to 64 µg/mL for different strains.
- Mechanism : Inhibition of cell wall synthesis was suggested as the primary mechanism.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in:
- Cell Viability Reduction : A decrease in cell viability by up to 70% at concentrations of 50 µM.
- Apoptosis Induction : Flow cytometry analysis revealed increased annexin V positive cells, indicating apoptosis.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Methylthio)-5-nitropyridin-4-amine | Nitro and methylthio groups | Antimicrobial, anticancer |
| 3-Methylthio-5-nitropyridine | Methylthio at different position | Varies in activity due to structural changes |
Q & A
Q. What approaches are used to evaluate the biological activity of this compound derivatives in medicinal chemistry research?
- Methodological Answer :
- Derivative Synthesis : Introduce substituents via Suzuki coupling (e.g., aryl boronic acids) or nucleophilic substitution.
- Screening : Test against kinase targets (e.g., EGFR) using fluorescence polarization assays.
- SAR Analysis : Correlate substituent electronegativity with IC values (e.g., EC < 1 µM for nitro-to-amine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
